7-methoxy-N-propyl-1-benzoxepine-4-carboxamide
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Overview
Description
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class of chemicals. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a methoxy group and a propyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-hydroxyaryl ketones and alkenes.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as propylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines and thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases and conditions.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-benzoxepine-4-carboxamide: Lacks the propyl group, which may affect its biological activity and properties.
N-propyl-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may influence its reactivity and interactions.
7-methoxy-N-ethyl-1-benzoxepine-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group, which may alter its properties.
Uniqueness
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide is unique due to the specific combination of the methoxy and propyl groups on the benzoxepine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methoxy-N-propyl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-7-16-15(17)11-6-8-19-14-5-4-13(18-2)10-12(14)9-11/h4-6,8-10H,3,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPRJITMNLGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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